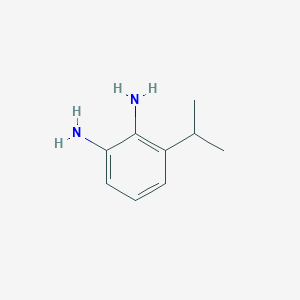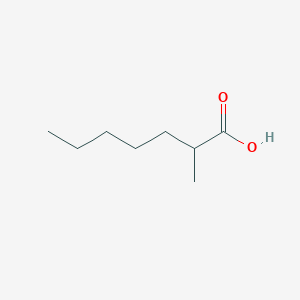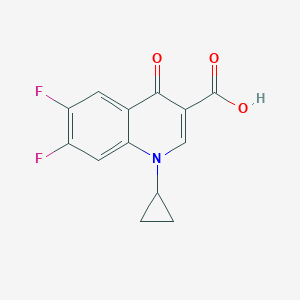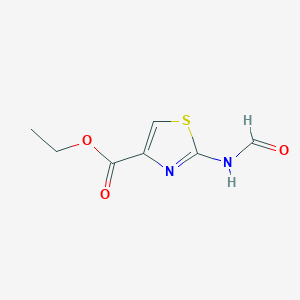
Ethyl 2-formamidothiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-formamidothiazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a thiazole derivative, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Wirkmechanismus
The mechanism of action of Ethyl 2-formamidothiazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various cellular processes. For example, the compound has been found to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication. In addition, Ethyl 2-formamidothiazole-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Ethyl 2-formamidothiazole-4-carboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, Ethyl 2-formamidothiazole-4-carboxylate has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. However, the compound has also been found to have cytotoxic effects on normal cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 2-formamidothiazole-4-carboxylate is its broad-spectrum antimicrobial activity. This makes it a potentially useful compound for the development of new antibiotics. In addition, the compound has been found to have low toxicity in animal studies, which is a desirable characteristic for drug development. However, the compound has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the mechanism of action of Ethyl 2-formamidothiazole-4-carboxylate is not fully understood, which can make it challenging to optimize its use in different applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-formamidothiazole-4-carboxylate. One area of interest is the development of new antimicrobial agents based on the compound. This could involve the synthesis of analogs with improved solubility and potency. Another area of interest is the investigation of the compound's potential as an anti-inflammatory agent. This could involve studies to elucidate the mechanism of action and to optimize the compound's use in different animal models of inflammation. Finally, there is potential for the use of Ethyl 2-formamidothiazole-4-carboxylate in materials science, for example, as a precursor for the synthesis of new polymers or as a building block for the production of metal-organic frameworks.
Synthesemethoden
The synthesis of Ethyl 2-formamidothiazole-4-carboxylate involves the reaction of ethyl 2-bromoacetate with thiosemicarbazide in the presence of sodium ethoxide. The resulting intermediate is then reacted with chloroacetyl chloride to produce Ethyl 2-formamidothiazole-4-carboxylate. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-formamidothiazole-4-carboxylate has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, Ethyl 2-formamidothiazole-4-carboxylate has been found to induce apoptosis in cancer cells and to reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
123724-91-4 |
|---|---|
Produktname |
Ethyl 2-formamidothiazole-4-carboxylate |
Molekularformel |
C7H8N2O3S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
ethyl 2-formamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5-3-13-7(9-5)8-4-10/h3-4H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
XXEMKKFSTBPYGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
Synonyme |
4-Thiazolecarboxylicacid,2-(formylamino)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



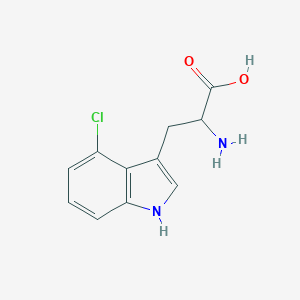
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
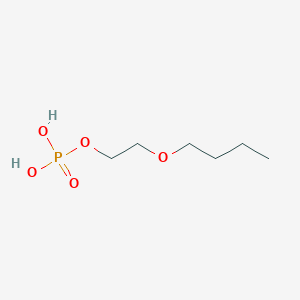
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
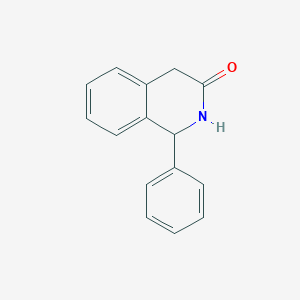
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
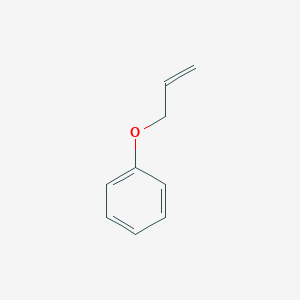
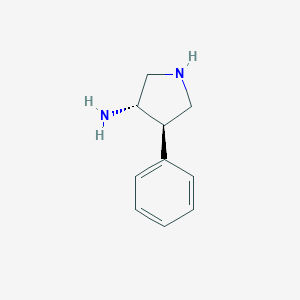
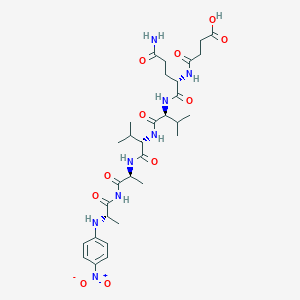
![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
